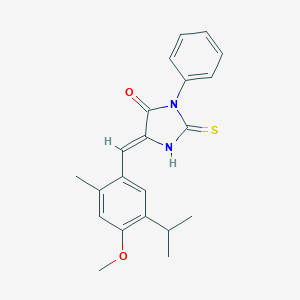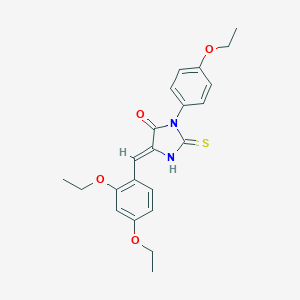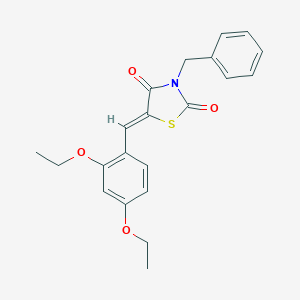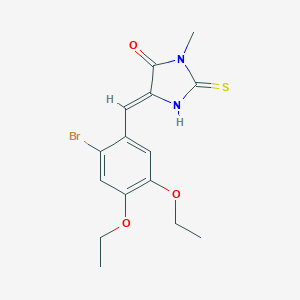![molecular formula C20H17N3O6S B300992 Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B300992.png)
Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate, also known as ENB, is a synthetic compound that has been extensively researched for its potential therapeutic applications. ENB is a member of the thiazolidinone family of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is not fully understood. However, it has been suggested that Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer growth.
Biochemical and Physiological Effects:
Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor effects. Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammation. It has also been found to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
実験室実験の利点と制限
Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf-life, which makes it easy to store and transport. However, Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate also has several limitations. It is a complex compound, which makes it difficult to study its mechanism of action. It also has potential toxicity, which makes it important to use caution when handling and using Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate in lab experiments.
将来の方向性
Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several potential future directions for research. One possible direction is to further investigate its potential therapeutic applications. Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to exhibit anti-inflammatory, antioxidant, and antitumor effects, which make it a promising candidate for the treatment of a range of diseases. Another possible direction is to investigate its mechanism of action. Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to inhibit the activity of certain enzymes and signaling pathways, but its precise mechanism of action is not fully understood. Further research in this area could lead to the development of new drugs and therapies. Finally, Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate could be further studied for its potential toxicity and safety profile. Understanding the potential risks and limitations of Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is important for its safe and effective use in future research.
合成法
Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can be synthesized using a multistep process that involves the reaction of 4-amino benzoic acid with 4-hydroxy-3-nitrobenzaldehyde to form a Schiff base. This Schiff base is then reacted with 2-methyl-4-oxo-1,3-thiazolidine-5-carboxylic acid ethyl ester to form Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate.
科学的研究の応用
Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been extensively researched for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
製品名 |
Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
|---|---|
分子式 |
C20H17N3O6S |
分子量 |
427.4 g/mol |
IUPAC名 |
ethyl 4-[[(5Z)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H17N3O6S/c1-3-29-19(26)13-5-7-14(8-6-13)21-20-22(2)18(25)17(30-20)11-12-4-9-16(24)15(10-12)23(27)28/h4-11,24H,3H2,1-2H3/b17-11-,21-20? |
InChIキー |
WWUQVRVREAXWHK-GIKHVEQZSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)


![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)

![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)

![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)
